molecular formula C9H14ClNO B1326274 2-Isopropoxyaniline hydrochloride CAS No. 748771-95-1

2-Isopropoxyaniline hydrochloride

Cat. No.: B1326274
CAS No.: 748771-95-1
M. Wt: 187.66 g/mol
InChI Key: FNNHHPXYKGNPLB-UHFFFAOYSA-N
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Description

2-Isopropoxyaniline hydrochloride is a chemical compound with the molecular formula C9H13NO•HCl and a molecular weight of 187.67 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes an isopropoxy group attached to an aniline ring, making it a valuable intermediate in various chemical syntheses.

Scientific Research Applications

2-Isopropoxyaniline hydrochloride has a wide range of applications in scientific research, including:

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral . The hazard statements include H302, and the precautionary statements include P264, P270, P301 + P312, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxyaniline hydrochloride typically involves the reaction of 2-isopropoxyaniline with hydrochloric acid. The process can be summarized as follows:

    Starting Material: 2-Isopropoxyaniline

    Reagent: Hydrochloric acid (HCl)

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Ensuring the purity of 2-isopropoxyaniline.

    Reaction: Mixing 2-isopropoxyaniline with hydrochloric acid in a reactor.

    Purification: Crystallization or other purification techniques to isolate the hydrochloride salt.

    Quality Control: Testing the final product for purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxyaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Various amine derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of 2-isopropoxyaniline.

Mechanism of Action

The mechanism of action of 2-Isopropoxyaniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and function. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropoxyaniline hydrochloride is unique due to its specific isopropoxy group attached to the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-propan-2-yloxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7(2)11-9-6-4-3-5-8(9)10;/h3-7H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNHHPXYKGNPLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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